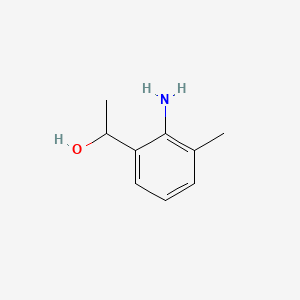
1-(2-Amino-3-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Amino-3-methylphenyl)ethanol” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is 1-(2-amino-3-methylphenyl)ethanol .
Synthesis Analysis
Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was identified as the best co-solvent for this bioconversion .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 . The canonical SMILES string is CC1=C(C(=CC=C1)C©O)N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 151.099714038 g/mol . The topological polar surface area of the compound is 46.2 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, 1-(2-Amino-3-methylphenyl)ethanol is explored for its potential as a precursor in the synthesis of bioactive molecules. Its structure, featuring both an amino and a hydroxyl group, makes it a versatile intermediate for the development of pharmaceuticals, particularly those targeting the central nervous system. The compound’s bifunctional nature allows for the creation of derivatives that can interact with various biological targets .
Organic Synthesis
Organic chemists value 1-(2-Amino-3-methylphenyl)ethanol for its utility in synthetic pathways. It can undergo a range of reactions, including alkylation, acylation, and oxidation, which are fundamental in constructing complex organic molecules. Its use in the synthesis of chiral compounds is of particular interest due to the stereochemistry introduced by its asymmetric carbon atom .
Material Science
In material science, this compound’s functional groups are beneficial for modifying the surface properties of materials. It can be used to introduce amino functionalities onto polymer chains, which can then interact with other compounds or be used to catalyze reactions on the material’s surface. This has implications for creating smart materials with specific responses to environmental stimuli .
Analytical Chemistry
1-(2-Amino-3-methylphenyl)ethanol: serves as a standard or reagent in analytical chemistry due to its well-defined properties. It can be used in chromatographic methods to calibrate systems or as a reactant in the development of new analytical techniques, such as those used in quality control of chemical production .
Biochemistry
In biochemistry, the compound is of interest for its role in enzyme-catalyzed reactions. It can act as an inhibitor or substrate analog for enzymes that interact with phenylethanolamines, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .
Industrial Applications
Industrially, 1-(2-Amino-3-methylphenyl)ethanol is used in the synthesis of fine chemicals and intermediates. Its application extends to the production of dyes, fragrances, and other specialty chemicals where its amine functionality is leveraged to build molecular complexity .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-amino-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMERCPVXXHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017839 |
Source


|
| Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-methylphenyl)ethanol | |
CAS RN |
196611-19-5 |
Source


|
| Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)




![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

